

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)-2-nitropropene

Cat. No.: B7767115

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethoxyphenyl)-2-nitropropene is a crystalline organic compound that serves as a critical intermediate in the synthesis of various psychoactive phenethylamines.[1] Specifically, it is the direct precursor to 2,5-Dimethoxyamphetamine (2,5-DMA), a foundational structure for a range of potent psychedelic compounds known as the DOx series.[2][3] The synthesis of this nitropropene is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between 2,5-dimethoxybenzaldehyde and nitroethane.[4][5][6] This guide provides a comprehensive overview of its synthesis, key reactions, and physical properties, compiling data from various literary sources to serve as a technical resource for researchers in medicinal chemistry and drug development.

Physical and Chemical Properties

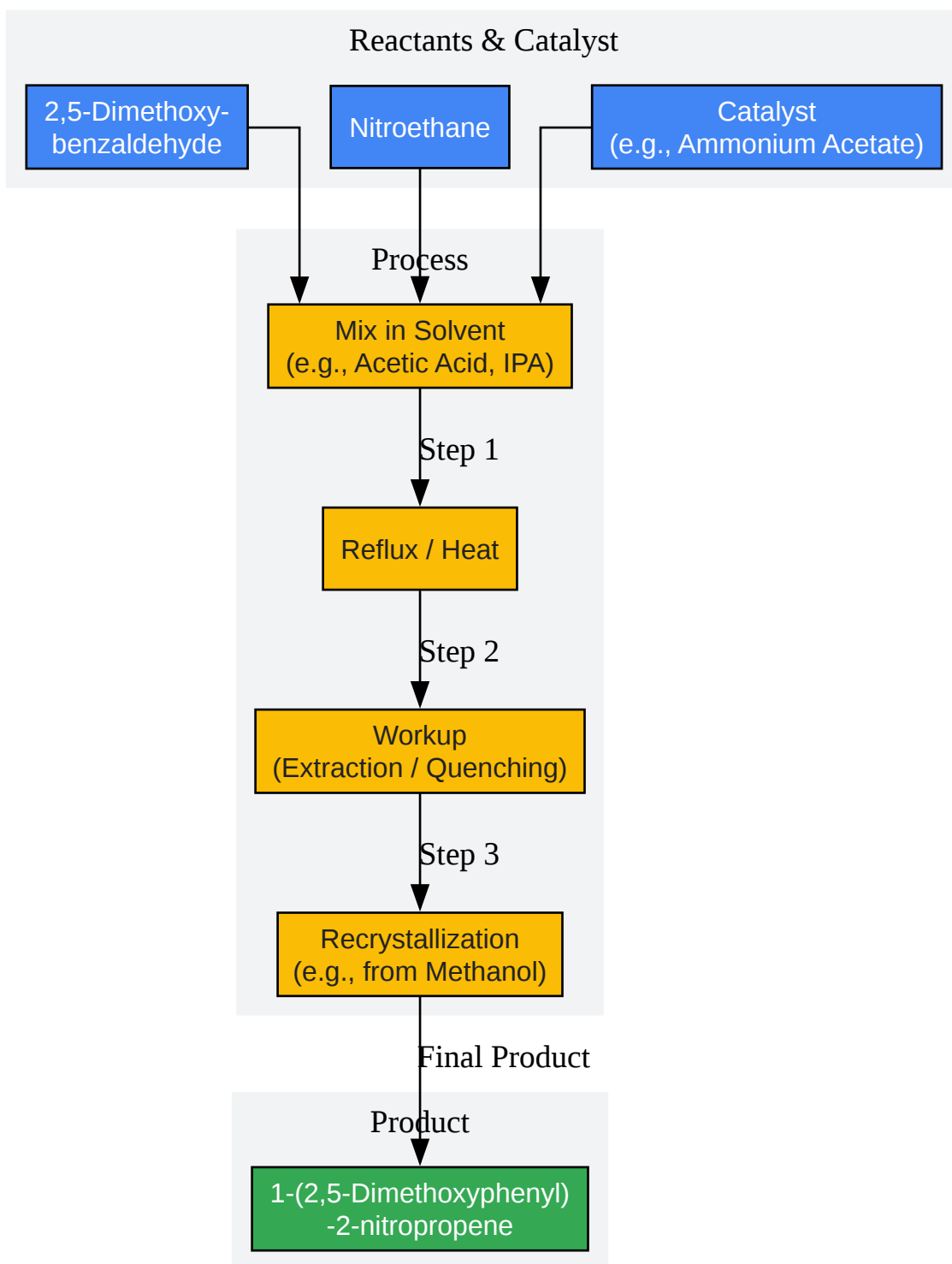
1-(2,5-Dimethoxyphenyl)-2-nitropropene is a yellow crystalline solid.[7] Its chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	18790-57-3	[1][8]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1][8]
Molecular Weight	223.23 g/mol	[1][8]
Appearance	Yellow crystalline solid	[1][7]
Melting Point	72-75 °C	[9]
Synonyms	1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene; 2-Nitro-1-(2,5-dimethoxyphenyl)-1-propene; 2,5-DMP2NP	[1][7]

Synthesis: The Henry Condensation

The primary route for synthesizing **1-(2,5-Dimethoxyphenyl)-2-nitropropene** is the Henry condensation of 2,5-dimethoxybenzaldehyde with nitroethane. This reaction can be catalyzed by various bases and catalyst systems, leading to different yields and reaction conditions.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** via Henry condensation.

Comparative Synthesis Data

The choice of catalyst and solvent significantly impacts the reaction's efficiency and yield. Below is a comparison of various reported methods.

Catalyst	Solvent	Reaction Conditions	Yield	Melting Point (°C)	Reference
Ammonium Acetate	Glacial Acetic Acid	Reflux for 3h at 135°C	50.6%	72-75	[9]
Ammonium Acetate	Nitroethane (excess)	Reflux for 2h at 100°C	70%	-	[10]
Ethylenediamine / Acetic Acid	Isopropanol (iPrOH)	Reflux for 4h	60%	-	[7]
Ethylenediamine Diacetate (EDDA)	Isopropanol (iPrOH)	Stir at 60-65°C for 1.5h, crystallize over 4 days	89.3%	-	[11]
Cyclohexylamine	Glacial Acetic Acid	Heat at ~80°C for 3h	~100%	-	[11]

Detailed Experimental Protocols

Method 1: Ammonium Acetate in Acetic Acid[\[9\]](#)

- A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.
- To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.
- The mixture is refluxed for 3 hours using an oil bath set to 135°C.
- After reflux, the solvents are removed by vacuum distillation.
- The resulting residue is suspended in water and extracted with chloroform.

- The chloroform is evaporated, and the crude product is recrystallized from methanol.
- This procedure yields **1-(2,5-Dimethoxyphenyl)-2-nitropropene** as yellow crystals.

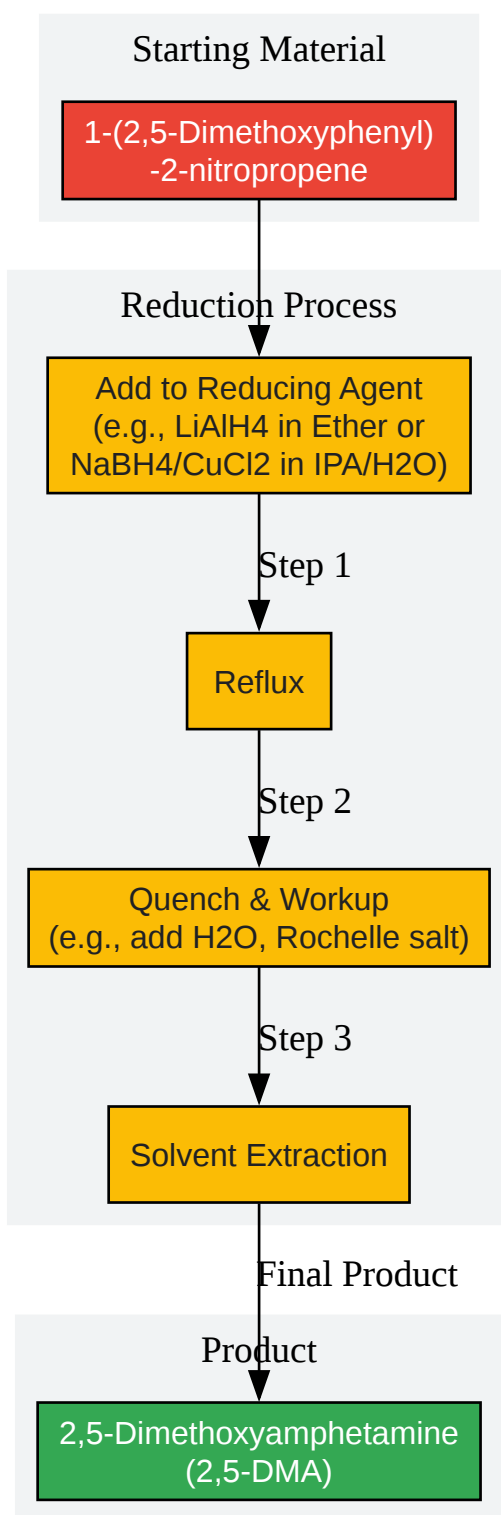
Method 2: Ethylenediamine Diacetate (EDDA) in Isopropanol[[11](#)]

- In a 250ml beaker, dissolve 20g of 2,5-dimethoxybenzaldehyde and 2.16g of EDDA in 95ml of isopropanol with slight heating and stirring.
- Add 11.7g of nitroethane to the solution.
- Heat the mixture to 60-65°C and stir for 1.5 hours. The volume may decrease due to evaporation.
- Stopper the beaker and set it aside for crystallization to occur over approximately 4 days, resulting in a thick slurry.
- Filter the slurry and wash the collected crystals and the beaker with cold isopropanol.
- For purification, add the crystals to 50ml of methanol and heat on a water bath.
- Stopper the beaker, allow it to cool, and then transfer to a refrigerator for 12 hours to complete crystallization.
- Filter the purified crystals, wash with cold methanol, and allow them to air dry.

Key Reactions: Reduction to 2,5-Dimethoxyamphetamine

The primary application of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** is its reduction to 2,5-dimethoxyamphetamine (2,5-DMA). This transformation reduces both the alkene double bond and the nitro group to an amine.

Reduction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the reduction of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** to 2,5-DMA.

Comparative Reduction Data

Various reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH_4) being a common but powerful choice, and systems like Sodium Borohydride with a catalyst offering a milder alternative.

Reducing Agent	Solvent	Reaction Conditions	Yield	Reference
Lithium Aluminum Hydride (LiAlH_4)	Diethyl Ether	Reflux for 20h	-	[9]
Sodium Borohydride (NaBH_4) / Copper(II) Chloride (CuCl_2)	Isopropanol / Water	Reflux	-	[7]
Aluminum Hydride (AlH_3) from LiAlH_4 / H_2SO_4	Tetrahydrofuran (THF)	Reflux for 30 min	95% (amine from nitropropene)	[10]

Detailed Experimental Protocols

Method 1: Lithium Aluminum Hydride (LiAlH_4) Reduction[9]

- A solution of 17g of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** in 500ml of diethyl ether is prepared.
- This solution is added dropwise to a well-stirred suspension of 12g of LiAlH_4 in 700ml of anhydrous ether.
- The mixture is refluxed for 20 hours.
- After reflux, the mixture is cooled in an ice bath, and the excess hydride is carefully decomposed by the addition of 500ml of water.

- 300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture to aid in the separation of layers.
- The aqueous phase is separated and extracted three times with 100ml portions of diethyl ether.
- The combined ether phases are washed with brine and dried over anhydrous sodium sulfate to yield the amine product.

Method 2: Sodium Borohydride / Copper(II) Chloride Reduction^[7]

- Add 6.8g of NaBH₄ to a three-neck round-bottom flask, followed by a mixture of 140ml of isopropanol and 70ml of water.
- Stir until the NaBH₄ has dissolved, then add 10g of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** in small portions over 5 minutes.
- Allow the solution to stir at room temperature until the yellow color of the nitropropene disappears.
- Heat the solution to reflux.
- Add a solution of 3.4g of NaBH₄ in 10ml of 1N NaOH, followed by the careful, portion-wise addition of a solution of 1.3g of CuCl₂ dihydrate in 10ml of water.
- Continue to reflux for at least 30 minutes. Additional stabilized NaBH₄ solution can be added if the reaction slows.
- Proceed with standard workup and extraction to isolate the amine product.

Spectroscopic Data

Detailed spectroscopic data such as NMR, IR, and mass spectrometry are crucial for the unambiguous identification and characterization of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**. While several synthesis papers confirm its formation through melting point and subsequent reactions, they often omit detailed spectral assignments. Researchers should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm the identity and purity of the synthesized compound. For reference, spectral data for the closely related compound 1-(2,5-

dimethoxy-4-nitrophenyl)-2-aminopropane (DON) has been published and may offer some comparative insights into the signals expected from the 2,5-dimethoxyphenyl moiety.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,5-Dimethoxyphenyl)-2-nitropropene | CymitQuimica [cymitquimica.com]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]
- 10. Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF) - [www.rhodium.ws] [designer-drug.com]
- 11. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)-2-nitropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767115#1-2-5-dimethoxyphenyl-2-nitropropene-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com